N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Overview
Description
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The compound N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is involved in the synthesis of various chemical structures due to its reactivity. For example, it participates in heterocyclizations leading to the formation of different heterocyclic compounds. In a study by Savitskii et al. (2008), 1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide reacted with methyl iodide and sodium acetate in boiling ethanol, resulting in the synthesis of complex derivatives involving benzothiazol-2-yl groups (Savitskii et al., 2008).
Biological Activity
Benzothiazole derivatives have been extensively studied for their antifungal and antimicrobial properties. For instance, derivatives synthesized from 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine demonstrated significant antifungal effects against Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).
Material Science
In material science, derivatives of this compound have been explored for creating high-performance polymers. Ghaemy and Alizadeh (2009) synthesized polyimides from unsymmetrical diamines containing triaryl imidazole pendant groups, demonstrating excellent thermal stability and solubility in polar solvents, highlighting their potential for advanced material applications (Ghaemy & Alizadeh, 2009).
Catalysis
Nickel(II) complexes derived from N,N-bis(2-pyridylmethyl)-N',N'-dimethylpropane-1,3-diamine and related ligands have shown efficiency in catalyzing the fixation of atmospheric CO2 into organic cyclic carbonates. These complexes offer an eco-friendly route for converting CO2 into value-added products, demonstrating significant catalytic activity under ambient conditions (Muthuramalingam et al., 2023).
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-16(2)9-5-8-14-13-15-12-10(17-3)6-4-7-11(12)18-13/h4,6-7H,5,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBCWVZAODOWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(C=CC=C2S1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169071 | |
Record name | N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-30-9 | |
Record name | N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N3-(4-Methoxy-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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